molecular formula C9H15N3S B2519549 N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine CAS No. 1861907-78-9

N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine

Cat. No. B2519549
CAS RN: 1861907-78-9
M. Wt: 197.3
InChI Key: DSMWAADKJCQWEZ-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is a compound that falls within the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are of interest in the field of medicinal chemistry. The specific compound is structurally related to other thiadiazole derivatives that have been synthesized and studied for their potential applications.

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiadiazole ring. For instance, a similar compound, 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole, was synthesized by reacting 1-methyl-1-(5,6,7,8-tetrahydro-2-naphthyl)-3-chloroacetylcyclobutane with thiourea in ethanol . This method could potentially be adapted for the synthesis of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The structure of these compounds can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography can also be employed to determine the solid-state structure and confirm the tautomeric forms of these compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including cycloadditions and transformations that lead to the formation of new compounds with different substituents attached to the thiadiazole ring. For example, 1,2,4-thiadiazol-5(2H)-imines can react with substituted amides to form cycloaddition products with interesting coordination between sulfur and nitrogen atoms . These reactions can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain electronic characteristics to the molecule, which can affect its reactivity and interaction with biological targets. The solubility, melting point, and stability of these compounds can vary depending on the nature and position of the substituents on the thiadiazole ring. The biological activity of these compounds, such as antibacterial properties, can be assessed using techniques like the disk diffusion method .

Scientific Research Applications

Biological Activities and Structural Analysis

The 1,3,4-thiadiazole core, similar to that found in N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine, has been extensively used as a pharmacological scaffold in medicinal chemistry. A study by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed significant DNA protective ability against oxidative damage and antimicrobial activity against specific strains like S. epidermidis. Additionally, certain compounds exhibited cytotoxicity on cancer cell lines, indicating potential chemotherapy applications with minimal cytotoxicity against healthy cells. The study emphasizes the importance of the 1,3,4-thiadiazole core in pharmacology and suggests potential for further research in chemotherapy drug development (Gür et al., 2020).

Synthetic Applications

The synthesis and reactions of thiadiazole derivatives have been a focus due to their potential in developing new compounds with significant biological activities. For example, the study by Pekcan and Heimgartner (1988) explored the 1,3-dipolar cycloaddition of azides with 1,3-thiazol-5(4H)-thiones, leading to the formation of N-(1,3-thiazol-5(4H)-ylidene)amines. Such reactions contribute to the synthetic versatility of thiadiazole derivatives, paving the way for the creation of novel compounds with potential scientific and medicinal applications (Pekcan & Heimgartner, 1988).

Antimicrobial and Anti-Inflammatory Properties

The search for new antimicrobial and anti-inflammatory agents has led to the synthesis of various thiadiazole derivatives. Bhati and Kumar (2008) synthesized thiadiazino[6,5-b]indol-3-amine, thiazolidin-4-one, and azetidin-2-one derivatives from 1,3,4-thiadiazole compounds, showing significant anti-inflammatory and analgesic activities. Such studies highlight the potential of thiadiazole derivatives, including those structurally related to N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine, in developing new therapeutic agents (Bhati & Kumar, 2008).

Mechanism of Action

Target of Action

The primary target of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is the opioid receptors in the central nervous system . It is an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors .

Mode of Action

N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine interacts with its targets by binding to the opioid receptors. This binding triggers a series of biochemical reactions that result in the modulation of the pain signal transmission . The compound’s agonistic action at the kappa receptors and antagonistic or partial agonistic action at the mu receptors contribute to its analgesic effects .

Biochemical Pathways

The action of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine affects several biochemical pathways. Primarily, it influences the pain signaling pathway by modulating the activity of the opioid receptors . The downstream effects include the reduction of the perception of pain.

Pharmacokinetics

The pharmacokinetics of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized in the liver through glucuronidation . Its bioavailability varies depending on the route of administration . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine’s action primarily involve the modulation of pain perception. By acting on the opioid receptors, it alters the transmission of pain signals, thereby providing analgesic effects .

properties

IUPAC Name

N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7-10-11-9(13-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMWAADKJCQWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N(C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine

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